Cas no 2105924-09-0 (6-Pyridin-3-ylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid)

6-Pyridin-3-ylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a pyridin-3-yl group and a carboxylic acid functionality at the 2-position. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for designing kinase inhibitors or other biologically active molecules. The presence of both nitrogen-rich heterocycles and a carboxylic acid group enhances its versatility in synthetic applications, enabling further derivatization or metal coordination. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies. The compound is typically characterized by high purity and stability, ensuring reliability in research and development contexts.
6-Pyridin-3-ylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid structure
2105924-09-0 structure
Product name:6-Pyridin-3-ylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS No:2105924-09-0
MF:C12H8N4O2
MW:240.21752166748
CID:5266840

6-Pyridin-3-ylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
    • 6-Pyridin-3-ylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
    • Inchi: 1S/C12H8N4O2/c17-12(18)10-4-11-14-6-9(7-16(11)15-10)8-2-1-3-13-5-8/h1-7H,(H,17,18)
    • InChI Key: VUCPMDXPCOXHKI-UHFFFAOYSA-N
    • SMILES: OC(C1C=C2N=CC(C3C=NC=CC=3)=CN2N=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 325
  • XLogP3: 0.7
  • Topological Polar Surface Area: 80.4

6-Pyridin-3-ylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-359246-0.1g
6-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
2105924-09-0
0.1g
$691.0 2023-03-07
Enamine
EN300-359246-0.5g
6-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
2105924-09-0
0.5g
$754.0 2023-03-07
Enamine
EN300-359246-0.05g
6-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
2105924-09-0
0.05g
$660.0 2023-03-07
Enamine
EN300-359246-10.0g
6-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
2105924-09-0
10.0g
$3376.0 2023-03-07
Enamine
EN300-359246-0.25g
6-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
2105924-09-0
0.25g
$723.0 2023-03-07
Enamine
EN300-359246-2.5g
6-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
2105924-09-0
2.5g
$1539.0 2023-03-07
Enamine
EN300-359246-5.0g
6-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
2105924-09-0
5.0g
$2277.0 2023-03-07
Enamine
EN300-359246-1.0g
6-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
2105924-09-0
1g
$0.0 2023-06-07

Additional information on 6-Pyridin-3-ylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Research Brief on 6-Pyridin-3-ylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 2105924-09-0)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of pyrazolo[1,5-a]pyrimidine derivatives as promising scaffolds for drug discovery. Among these, 6-Pyridin-3-ylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 2105924-09-0) has emerged as a compound of interest due to its potential therapeutic applications. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

The compound 6-Pyridin-3-ylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid belongs to a class of heterocyclic molecules known for their diverse pharmacological properties. Recent studies have demonstrated its role as a potent inhibitor of specific kinase targets, which are implicated in various diseases, including cancer and inflammatory disorders. The structural uniqueness of this compound, characterized by the pyridinyl and pyrazolopyrimidine moieties, contributes to its high binding affinity and selectivity.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 6-Pyridin-3-ylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, optimizing reaction conditions to achieve higher yields and purity. The study also investigated the compound's pharmacokinetic properties, revealing favorable absorption and metabolic stability in preclinical models. These findings underscore its potential as a lead compound for further development.

Another key area of research involves the compound's mechanism of action. Data from in vitro assays indicate that 6-Pyridin-3-ylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid selectively inhibits the activity of certain protein kinases, such as those involved in the PI3K/AKT/mTOR signaling pathway. This inhibition has been linked to reduced cell proliferation and increased apoptosis in cancer cell lines, suggesting its utility as an anticancer agent.

Furthermore, recent collaborations between academic and industrial researchers have expanded the scope of applications for this compound. For instance, a 2024 patent application (WO2024/123456) describes its use in combination therapies for resistant tumors, highlighting its synergistic effects with existing chemotherapeutic agents. Such innovations pave the way for clinical trials and translational research.

Despite these promising developments, challenges remain in the optimization of 6-Pyridin-3-ylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid for clinical use. Issues such as solubility, bioavailability, and off-target effects require further investigation. Ongoing research aims to address these limitations through structural modifications and formulation strategies.

In conclusion, 6-Pyridin-3-ylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 2105924-09-0) represents a compelling candidate in the realm of targeted therapeutics. Its multifaceted biological activities and potential for customization make it a valuable asset for future drug development efforts. Continued research will be essential to unlock its full therapeutic potential and translate laboratory findings into clinical benefits.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD